

Chemical structure and properties of Picroside II

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Compound of Interest

Compound Name: *Picroside II*

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Picroside II: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picroside II, an iridoid glycoside extracted from the roots and rhizomes of *Picrorhiza kurroa*, is a phytochemical with a growing body of scientific evidence supporting its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological effects of **Picroside II**. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. The guide details the neuroprotective, anti-inflammatory, and hepatoprotective mechanisms of **Picroside II**, with a focus on its modulation of key signaling pathways. Furthermore, it presents a compilation of quantitative data and detailed experimental protocols to facilitate further research and development of this promising natural compound.

Chemical Structure and Physicochemical Properties

Picroside II is a complex iridoid glycoside with the molecular formula $C_{23}H_{28}O_{13}$ and a molecular weight of 512.46 g/mol [1][2]. Its chemical structure consists of a catalpol aglycone esterified with vanillic acid and linked to a glucose molecule.

Table 1: Chemical Identifiers of **Picroside II**

Identifier	Value
IUPAC Name	[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0 ^{2,4}]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate[2]
CAS Number	39012-20-9[1]
Molecular Formula	C ₂₃ H ₂₈ O ₁₃ [1]
Molecular Weight	512.46 g/mol [1]
SMILES String	<chem>COC1=C(C=CC(=C1)C(=O)O[C@H]2[C@@H]3C=CO--INVALID-LINK--O[C@H]5--INVALID-LINK--CO)O)O">C@@HO)O</chem> [2]
InChI Key	AKNILCMFRRDTEY-NUGKWEEESA-N[2]

Table 2: Physicochemical Properties of **Picroside II**

Property	Value	Reference(s)
Melting Point	130-135 °C	[3]
Solubility	Water: 2.46 mg/mL	[3]
Ethanol: 1 mg/mL	[1]	
DMSO: 30 mg/mL	[4]	
DMF: 30 mg/mL	[4]	
logP	-0.09675	[3]
pKa	7.80	[3]

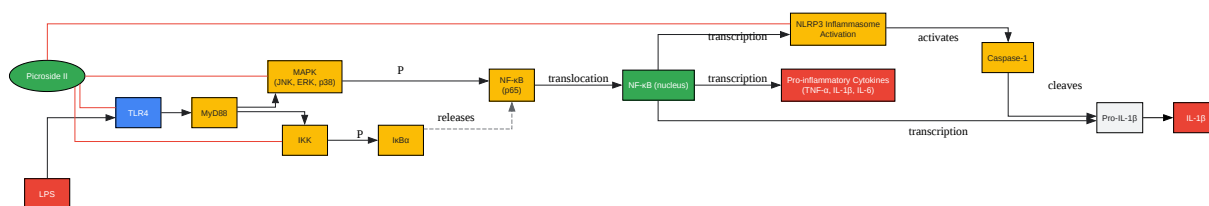
Pharmacological Properties and Mechanism of Action

Picroside II has demonstrated a wide range of pharmacological effects, primarily attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[5] These effects are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Activity

Picroside II exerts potent anti-inflammatory effects by targeting key inflammatory pathways. A primary mechanism is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF- κ B) signaling pathway.[1][2] By suppressing the expression of TLR4 and the subsequent phosphorylation of I κ B α and p65, **Picroside II** prevents the translocation of NF- κ B to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.[1][6]

Furthermore, **Picroside II** has been shown to modulate the mitogen-activated protein kinase (MAPK)/NF- κ B/NLRP3 inflammasome pathway.[7] It inhibits the phosphorylation of key MAPK proteins (JNK, ERK, and p38) and p65, leading to the suppression of NLRP3 inflammasome activation and a reduction in the release of mature IL-1 β and IL-18.[7]



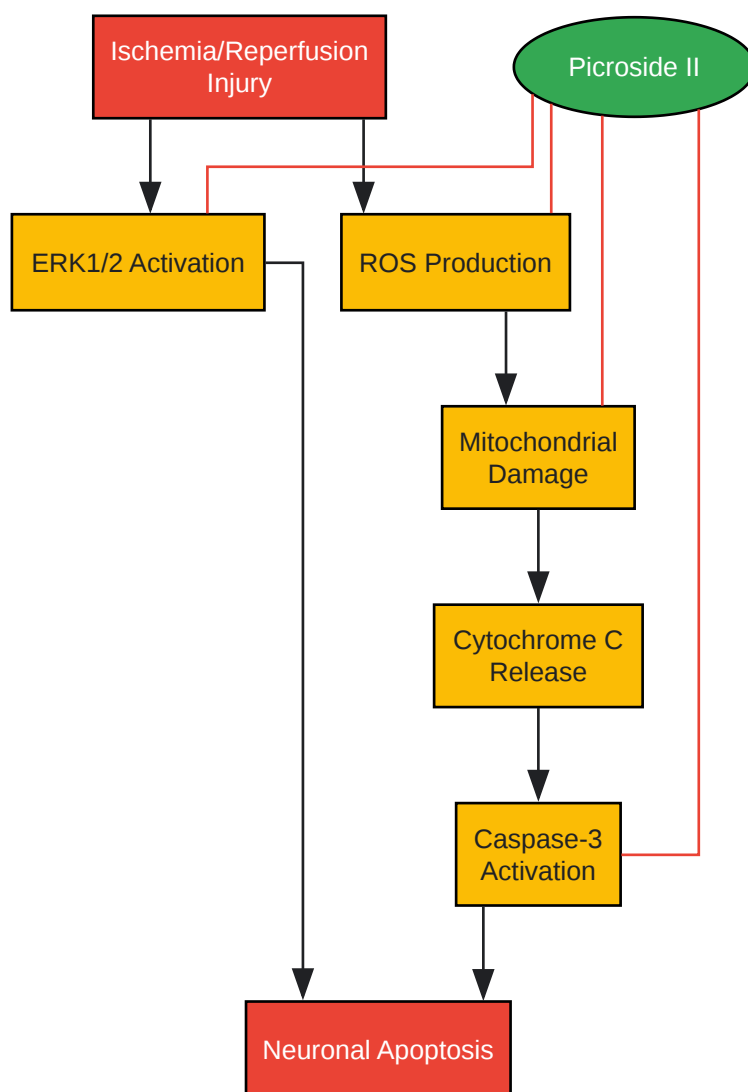
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Caption: Picroside II's anti-inflammatory signaling pathway.

Neuroprotective Effects

Picroside II has demonstrated significant neuroprotective effects in various models of neurological damage, including cerebral ischemia-reperfusion injury.[4] Its neuroprotective mechanism involves the inhibition of oxidative stress, apoptosis, and inflammation in neuronal cells.[8] In models of cerebral ischemia, **Picroside II** has been shown to reduce infarct volume and improve neurological function.[4]

A key mechanism underlying its neuroprotective action is the inhibition of the mitochondria-cytochrome C signaling pathway of apoptosis.[9] By preventing the release of cytochrome C from the mitochondria, **Picroside II** down-regulates the expression of caspase-3, a key executioner of apoptosis.[9] Additionally, **Picroside II** has been found to inhibit the activation of the ERK1/2 signaling pathway, which is involved in neuronal apoptosis following cerebral ischemia.



[Click to download full resolution via product page](#)**Caption:** Neuroprotective mechanism of **Picroside II**.

Hepatoprotective Activity

Picroside II is well-documented for its hepatoprotective effects against various liver injuries, including cholestasis and nonalcoholic fatty liver disease (NAFLD).[10] In models of cholestatic liver injury, **Picroside II** has been shown to activate the farnesoid X receptor (FXR), a key regulator of bile acid homeostasis.[10] This activation leads to the regulation of transporters and enzymes involved in bile acid synthesis and efflux, thereby reducing the accumulation of toxic bile acids in the liver.[10]

In the context of NAFLD, **Picroside II** has been found to attenuate fatty acid accumulation in hepatocytes by modulating the expression of genes involved in fatty acid uptake and synthesis, such as fatty acid transport protein 5 (FATP5) and stearoyl-CoA desaturase (SCD).[11]

Pharmacokinetics and Metabolism

Studies in rats have shown that **Picroside II** has low oral bioavailability.[6][12] Following oral administration, **Picroside II** undergoes extensive metabolism, primarily by the intestinal microbial flora.[12][13] The major metabolic pathways include deglycosylation, hydrolysis of the ester bond to form vanillic acid, and direct conjugation with glucuronic acid or sulfate.[13] Despite its low oral bioavailability, **Picroside II** has been shown to distribute to various tissues, including the liver, and can cross the blood-brain barrier.[6]

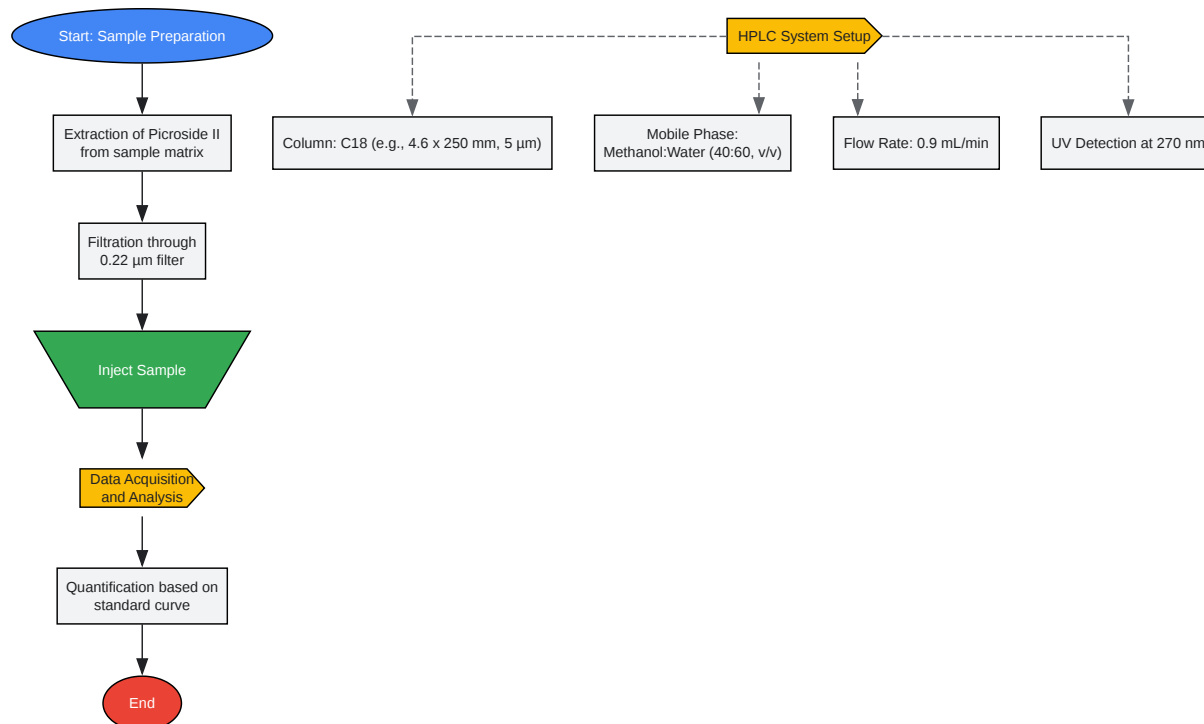
Table 3: Pharmacokinetic Parameters of **Picroside II** in Rats

Parameter	Oral Administration (10 mg/kg)	Intravenous Administration (1 mg/kg)	Reference
C _{max} (ng/mL)	15.6 ± 4.2	1856.7 ± 234.5	[14]
T _{max} (h)	0.25	0.083	[14]
AUC(0-t) (ng·h/mL)	45.3 ± 10.8	678.9 ± 98.7	[14]
Bioavailability (%)	~1.5	-	[14]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in **Picroside II** research.

Quantification of Picroside II by High-Performance Liquid Chromatography (HPLC)



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Caption: Workflow for HPLC quantification of **Picroside II**.

A validated HPLC method for the quantification of **Picroside II** can be performed as follows: [\[15\]](#)

- Chromatographic System: A Waters binary HPLC system with a Waters HPLC pump 515, dual λ absorbance detector 2487, and Empower II software.
- Column: Sunfire C18 column (4.6 \times 250 mm, 5 μ m) operated at ambient temperature.
- Mobile Phase: Isocratic elution with methanol and water (40:60, v/v).
- Flow Rate: 0.9 mL/min.
- Detection: UV detection at 270 nm.
- Run Time: 40 minutes for standard compounds and 45 minutes for samples.
- Standard Preparation: Prepare a stock solution of **Picroside II** in methanol (e.g., 1 mg/mL). Prepare a series of dilutions to generate a calibration curve.
- Sample Preparation: Extract **Picroside II** from the sample matrix using an appropriate solvent (e.g., methanol). Filter the extract through a 0.22 μ m filter before injection.
- Analysis: Inject the prepared samples and standards into the HPLC system. Quantify the amount of **Picroside II** in the samples by comparing the peak areas to the standard curve.

In Vitro Neuroprotection Assay in PC12 Cells

This protocol describes a method to assess the neuroprotective effects of **Picroside II** against hydrogen peroxide (H₂O₂)-induced injury in PC12 cells. [\[16\]](#)

- Cell Culture: Culture PC12 cells in DMEM supplemented with 5% fetal bovine serum, 10% horse serum, and antibiotics at 37°C in a 5% CO₂ incubator.
- Treatment: Seed PC12 cells in 96-well plates. Pre-treat the cells with various concentrations of **Picroside II** for 2 hours.

- Induction of Injury: Add H_2O_2 to the cell culture medium to induce oxidative stress and neuronal injury.
- Cell Viability Assessment: After a 24-hour incubation period, assess cell viability using the MTT assay. Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the control group (untreated cells).

In Vivo Model of Cerebral Ischemia-Reperfusion Injury in Rats

This protocol outlines the establishment of a middle cerebral artery occlusion (MCAO) model in rats to study the neuroprotective effects of **Picroside II**.^[4]

- Animal Model: Use male Wistar rats (or a similar strain) of appropriate weight.
- Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., chloral hydrate).
- Surgical Procedure:
 - Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
 - Ligate the distal end of the ECA.
 - Insert a monofilament nylon suture into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
- Ischemia and Reperfusion: Maintain the occlusion for a specific duration (e.g., 2 hours) to induce ischemia. After the ischemic period, withdraw the filament to allow for reperfusion.
- Drug Administration: Administer **Picroside II** (e.g., intraperitoneally) at a specific time point relative to the ischemic event (e.g., at the onset of reperfusion).

- **Neurological Assessment:** At various time points post-reperfusion, evaluate neurological deficits using a standardized scoring system.
- **Infarct Volume Measurement:** At the end of the experiment, sacrifice the animals and remove the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The non-infarcted tissue will stain red, while the infarcted tissue will remain white. Calculate the infarct volume as a percentage of the total brain volume.

In Vitro Anti-inflammatory Assay in RAW 264.7

Macrophages

This protocol describes a method to evaluate the anti-inflammatory effects of **Picroside II** in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

- **Cell Culture:** Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
- **Treatment:** Seed the cells in 24-well plates. Pre-treat the cells with various concentrations of **Picroside II** for 1-2 hours.
- **Inflammatory Stimulation:** Add LPS to the cell culture medium to induce an inflammatory response.
- **Measurement of Inflammatory Mediators:** After a 24-hour incubation period, collect the cell culture supernatant. Measure the levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6) and nitric oxide (NO) in the supernatant using ELISA and the Griess reagent, respectively.
- **Cell Viability Assessment:** Assess the cytotoxicity of **Picroside II** and LPS on RAW 264.7 cells using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Conclusion

Picroside II is a promising natural compound with a well-defined chemical structure and a broad spectrum of pharmacological activities. Its demonstrated efficacy in preclinical models of inflammatory, neurological, and hepatic disorders, coupled with a growing understanding of its molecular mechanisms of action, positions it as a strong candidate for further drug

development. This technical guide provides a solid foundation of data and methodologies to support and guide future research into the therapeutic potential of **Picroside II**. Further investigations, particularly in the areas of pharmacokinetics, safety, and clinical efficacy, are warranted to fully elucidate its therapeutic value.

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References

- 1. qascf.com [qascf.com]
- 2. Picroside II protects rat kidney against ischemia/reperfusion-induced oxidative stress and inflammation by the TLR4/NF- κ B pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qascf.com [qascf.com]
- 4. mdpi.com [mdpi.com]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF- κ B/NLRP3 signaling pathway alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Picroside II Inhibits Neuronal Apoptosis and Improves the Morphology and Structure of Brain Tissue following Cerebral Ischemic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Picroside II protects against cholestatic liver injury possibly through activation of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Picroside II attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of picroside II metabolites in rats by ultra-high-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of Picroside I, II, III, IV in Rat Plasma by UPLCMS/ MS | Bentham Science [eurekaselect.com]
- 15. journalirjpac.com [journalirjpac.com]
- 16. Neuroprotection of geniposide against hydrogen peroxide induced PC12 cells injury: involvement of PI3 kinase signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
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